molecular formula C6H5C6H4C6H5<br>C18H14 B7788253 M-Terphenyl CAS No. 8042-11-3

M-Terphenyl

Cat. No. B7788253
M. Wt: 230.3 g/mol
InChI Key: YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1347

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
Br[Mg]c1ccccc1
Step Two
Name
substrate
Quantity
1.867 mmol
Type
reactant
Smiles
COc1cccc(OCCN(C)C)c1
Step Three
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
c3ccc(c2cccc(c1ccccc1)c2)cc3
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1347

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
Br[Mg]c1ccccc1
Step Two
Name
substrate
Quantity
1.867 mmol
Type
reactant
Smiles
COc1cccc(OCCN(C)C)c1
Step Three
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
c3ccc(c2cccc(c1ccccc1)c2)cc3
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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